Omigapil is a neuroprotective compound that was initially developed by Novartis and is now under the purview of Santhera Pharmaceuticals. It has been investigated primarily for its potential in treating neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis, although its development for these conditions was ultimately discontinued due to insufficient efficacy. Currently, Omigapil is being explored for its therapeutic potential in congenital muscular dystrophy, particularly laminin-α2-deficient congenital muscular dystrophy (MDC1A) .
Omigapil is classified as a neuroprotective agent. Its chemical structure is characterized by a tricyclic framework, which differentiates it from other compounds such as selegiline, a monoamine oxidase inhibitor. Unlike selegiline, Omigapil does not produce amphetamine metabolites, making it a potentially safer alternative in neurodegenerative therapies .
Omigapil was first synthesized at Ciba-Geigy in Basel, Switzerland. The synthesis process involves multiple steps that can include various organic reactions such as condensation and cyclization to achieve the desired tricyclic structure. The specific details of the synthetic route have not been extensively documented in public literature, but advancements in synthetic methodologies suggest that modern techniques could enhance yield and purity .
Omigapil engages in several chemical reactions:
Omigapil's mechanism primarily involves the inhibition of programmed cell death (apoptosis). It binds to glyceraldehyde 3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation. This action inhibits the activation of pro-apoptotic gene expression mediated by GAPDH and the ubiquitin ligase SIAH1. By blocking this pathway, Omigapil helps maintain neuronal survival under stress conditions typical of neurodegenerative diseases .
Research indicates that Omigapil can effectively cross the blood-brain barrier, an essential property for drugs targeting central nervous system disorders .
Omigapil is currently being researched for several applications:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: